molecular formula C10H10Br2N2 B13090602 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide

1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide

Cat. No.: B13090602
M. Wt: 318.01 g/mol
InChI Key: IYCDHZJWPOCAFN-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to an imidazole ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylphenyl)-1H-imidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed:

    Substitution Reactions: Azides, thiocyanates, or ethers.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Methyl derivatives.

Scientific Research Applications

1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • 1-(4-(Chloromethyl)phenyl)-1H-imidazole hydrobromide
  • 1-(4-(Methyl)phenyl)-1H-imidazole hydrobromide
  • 1-(4-(Fluoromethyl)phenyl)-1H-imidazole hydrobromide

Uniqueness: 1-(4-(Bromomethyl)phenyl)-1H-imidazole hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and fluoro analogs. The bromine atom’s larger size and higher reactivity make it a more versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C10H10Br2N2

Molecular Weight

318.01 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]imidazole;hydrobromide

InChI

InChI=1S/C10H9BrN2.BrH/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13;/h1-6,8H,7H2;1H

InChI Key

IYCDHZJWPOCAFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=CN=C2.Br

Origin of Product

United States

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